molecular formula C6H13Cl2N3 B1396996 N-(1H-imidazol-2-ylmethyl)ethanamine dihydrochloride CAS No. 1332529-54-0

N-(1H-imidazol-2-ylmethyl)ethanamine dihydrochloride

Cat. No.: B1396996
CAS No.: 1332529-54-0
M. Wt: 198.09 g/mol
InChI Key: YVCVXAVMFVKOCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-imidazol-2-ylmethyl)ethanamine dihydrochloride is a chemical compound with the molecular formula C6H11N3·2HCl It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-imidazol-2-ylmethyl)ethanamine dihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as described above, but optimized for higher yields and purity. This may include the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(1H-imidazol-2-ylmethyl)ethanamine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can lead to the formation of different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the imidazole ring acts as a nucleophile.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Substitution Reactions: These reactions typically require a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole carboxylic acids, while reduction may produce various amine derivatives.

Scientific Research Applications

N-(1H-imidazol-2-ylmethyl)ethanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a ligand in the study of enzyme mechanisms and protein interactions.

    Medicine: Research into its potential therapeutic effects, including its role as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(1H-imidazol-2-ylmethyl)ethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. This compound can modulate enzyme activity, affecting metabolic processes and cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • (1H-Imidazol-2-ylmethyl)methylamine dihydrochloride
  • N-Methyl-1H-imidazole-4-ethanamine dihydrochloride

Uniqueness

N-(1H-imidazol-2-ylmethyl)ethanamine dihydrochloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological molecules in distinct ways. Its versatility makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

N-(1H-imidazol-2-ylmethyl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.2ClH/c1-2-7-5-6-8-3-4-9-6;;/h3-4,7H,2,5H2,1H3,(H,8,9);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVCVXAVMFVKOCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=NC=CN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1H-imidazol-2-ylmethyl)ethanamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
N-(1H-imidazol-2-ylmethyl)ethanamine dihydrochloride
Reactant of Route 3
Reactant of Route 3
N-(1H-imidazol-2-ylmethyl)ethanamine dihydrochloride
Reactant of Route 4
Reactant of Route 4
N-(1H-imidazol-2-ylmethyl)ethanamine dihydrochloride
Reactant of Route 5
Reactant of Route 5
N-(1H-imidazol-2-ylmethyl)ethanamine dihydrochloride
Reactant of Route 6
Reactant of Route 6
N-(1H-imidazol-2-ylmethyl)ethanamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.